N-Phuric

Description

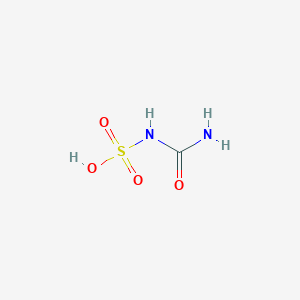

Structure

3D Structure

Properties

CAS No. |

5663-07-0 |

|---|---|

Molecular Formula |

CH4N2O4S |

Molecular Weight |

140.12 g/mol |

IUPAC Name |

carbamoylsulfamic acid |

InChI |

InChI=1S/CH4N2O4S/c2-1(4)3-8(5,6)7/h(H3,2,3,4)(H,5,6,7) |

InChI Key |

CEQDTIAWONPGPC-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)NS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to N-Phuric: Chemical Composition and Properties

Disclaimer: The following information pertains to N-Phuric®, a trade name for a line of agricultural fertilizer products. These products are primarily a mixture of urea (B33335) and sulfuric acid, and are not intended for pharmaceutical or drug development applications. The data and protocols provided are based on publicly available Safety Data Sheets (SDS) and product information for these fertilizers.

Core Chemical Identity

N-Phuric is chemically identified as urea sulfate (B86663) or monocarbamide dihydrogen sulfate.[1] It is an organic acid solution produced from a proprietary blend of urea and sulfuric acid.[1] The various formulations, such as N-Phuric 15/49 and 10/55, indicate the percentage by weight of total nitrogen (from urea) and sulfuric acid equivalent, respectively.[1][2]

Chemical Composition

The primary active components of N-Phuric fertilizers are urea and sulfuric acid, which react to form monocarbamide dihydrogen sulfate.[3] The composition of two common formulations is detailed below.

| Component | N-Phuric 15/49 (15-0-0 + 16S) | N-Phuric 10/55 (10-0-0 + 18S) |

| Total Nitrogen (N) | 15.00% | 10.00% |

| Sulfur (S) | 16.00% | 18.00% |

| Sulfuric Acid Equivalent | 49.00% | 55.00% |

| Primary Constituent | Monocarbamide dihydrogen sulfate (CAS: 21351-39-3) | Monocarbamide dihydrogen sulfate (CAS: 21351-39-3) |

Data sourced from Safety Data Sheets.[1][2]

Physical and Chemical Properties

N-Phuric is a clear liquid with a pink or yellow hue and is odorless.[1][2] It is soluble in water and has a high density.[1][2] The pH of a 10% solution is highly acidic, typically around 1.0.[1][2]

| Property | Value |

| Physical State | Liquid |

| Appearance | Clear pink or yellow liquid |

| Odor | Odorless |

| pH (10% solution) | 1.0 |

| Specific Gravity | 1.51 - 1.53 g/mL |

| Bulk Density | 12.60 - 12.77 lbs/gal |

| Boiling Point | 100°C (212°F) |

| Decomposition Temperature | 110°C (230°F) |

| Solubility in Water | Soluble |

Data compiled from various N-Phuric Safety Data Sheets.[1][2][4]

Safety Protocols and Handling

Given the corrosive nature of N-Phuric due to its sulfuric acid content, strict safety protocols are necessary for handling. These can be considered foundational experimental protocols for any laboratory or field work.

Personal Protective Equipment (PPE):

-

Eye Protection: Goggles or shielded safety glasses are recommended.[2]

-

Skin Protection: Chemical-resistant gloves, coveralls worn over a long-sleeved shirt and long pants, and chemical-resistant footwear plus socks are required.[2]

-

Respiratory Protection: In case of inadequate ventilation or the risk of inhaling mists or vapors, a NIOSH-approved respirator with an appropriate filter should be used.[2]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area, preferably in a locked storage area away from children, food, and animal feed.[5]

-

Keep containers tightly closed when not in use.[3]

-

Acceptable materials for storage tanks include polyethylene, polypropylene, or 316L stainless steel.[1]

-

Avoid contact with strong bases and oxidizing agents.[3]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[1][2]

-

Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes.[1]

-

Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[2]

-

Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[3]

Chemical Interactions and Applications

N-Phuric is utilized in agriculture to reduce the pH of soil and water, which can improve the availability of micronutrients to plants.[6] Its high sulfur content also addresses sulfur deficiencies in crops.[7]

The diagram below illustrates the logical relationship of N-Phuric's components and its intended effect in an agricultural setting.

Caption: N-Phuric's dissociation in soil water and subsequent impact on nutrient availability.

References

The Mechanism of Action of Urea Sulfuric Acid in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea (B33335) sulfuric acid, a chemical combination of urea and sulfuric acid, is a significant compound in agricultural and soil science. This technical guide provides a comprehensive overview of its mechanism of action in the soil. It delves into the chemical reactions, its impact on soil pH and nutrient availability, and its interaction with the soil microbiome. This document synthesizes current research to provide a detailed understanding for researchers and scientists in relevant fields.

Introduction

Urea sulfuric acid, often referred to as urea sulfate (B86663) or monocarbamide dihydrogen sulfate, is formed through the reaction of urea and sulfuric acid.[1] This reaction is highly exothermic and results in the formation of adducts such as monourea sulfate and diurea sulfate.[2] These products are utilized in agriculture as fertilizers and soil amendments. Their application is particularly beneficial in calcareous and high pH soils where nutrient availability is often limited.[3] This guide will explore the multifaceted mechanism of action of urea sulfuric acid in the soil environment.

Chemical Reactions in the Soil

Upon application to the soil, urea sulfuric acid undergoes a series of chemical transformations that influence soil properties and nutrient dynamics.

Formation of Urea Sulfuric Acid Adducts

The primary reaction involves the combination of urea (CO(NH₂)₂) and sulfuric acid (H₂SO₄) to form stable adducts.[2] Depending on the molar ratio of the reactants, either monourea sulfate or diurea sulfate can be formed. Some commercial formulations of urea sulfuric acid exist as a "clathrate," a cage-like structure where the sulfuric acid is sequestered within a urea matrix.[4] This structure allows for a safer handling and a more controlled release of the acid in the soil.[4]

Hydrolysis and Dissociation in Soil Solution

Once in the soil, the urea sulfuric acid adduct dissolves in the soil water. The urea component undergoes enzymatic hydrolysis catalyzed by the urease enzyme, which is ubiquitous in soils. This reaction produces ammonium (B1175870) (NH₄⁺) and bicarbonate (HCO₃⁻) ions.

Urea Hydrolysis Reaction: CO(NH₂)₂ + 2H₂O → (NH₄)₂CO₃ → 2NH₄⁺ + CO₃²⁻

Simultaneously, the sulfuric acid component dissociates, releasing hydrogen ions (H⁺) and sulfate ions (SO₄²⁻).

Sulfuric Acid Dissociation: H₂SO₄ → 2H⁺ + SO₄²⁻

The release of hydrogen ions has a direct acidifying effect on the soil, which is a key aspect of the mechanism of action of urea sulfuric acid.

Effects on Soil Properties

The chemical reactions of urea sulfuric acid in the soil lead to significant changes in soil properties, most notably soil pH and nutrient availability.

Soil Acidification

The primary and most immediate effect of urea sulfuric acid application is the reduction of soil pH.[5] This is due to the release of hydrogen ions from the dissociation of sulfuric acid. This acidifying effect is particularly beneficial in alkaline and calcareous soils, where high pH limits the availability of several essential plant nutrients.[3]

Nutrient Availability

The acidification of the soil by urea sulfuric acid has a profound impact on the availability of various nutrients.

-

Nitrogen (N): The urea component serves as a source of nitrogen. The initial hydrolysis of urea to ammonium provides a readily available form of nitrogen for plant uptake. The subsequent nitrification of ammonium to nitrate (B79036) is a two-step process carried out by soil microorganisms. The acidic conditions created by sulfuric acid can influence the rate of nitrification.[6][7]

-

Phosphorus (P): In high pH soils, phosphorus is often precipitated as insoluble calcium phosphates, rendering it unavailable to plants. The localized acidification caused by urea sulfuric acid can dissolve these precipitates, releasing soluble phosphate (B84403) ions (H₂PO₄⁻ and HPO₄²⁻) into the soil solution and making them available for plant uptake.

-

Micronutrients: The availability of micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) is highly dependent on soil pH. In alkaline soils, these micronutrients form insoluble hydroxides and carbonates. The reduction in soil pH following the application of urea sulfuric acid increases the solubility and availability of these essential micronutrients.

Interaction with Soil Microbiome

The application of urea sulfuric acid can influence the soil microbial community, which plays a crucial role in nutrient cycling.

-

Urease Activity: The urea component of the fertilizer is hydrolyzed by the enzyme urease, which is produced by a wide range of soil microorganisms. The rate of this hydrolysis can be influenced by soil pH and temperature.

-

Nitrifying Bacteria: The conversion of ammonium to nitrate is carried out by nitrifying bacteria, such as Nitrosomonas and Nitrobacter. The activity of these bacteria is sensitive to soil pH, with optimal activity generally occurring in a slightly acidic to neutral pH range. The initial acidification from urea sulfuric acid may temporarily inhibit nitrification in the immediate vicinity of the application, potentially reducing nitrate leaching losses.[6][7]

-

Phosphate Solubilizing Microorganisms: The increased availability of soluble phosphorus can also be indirectly influenced by the activity of phosphate solubilizing bacteria and fungi, which can be stimulated by changes in soil pH and nutrient dynamics.

Data Presentation

The following tables summarize quantitative data from studies on the effects of urea and related nitrogen and sulfur-containing fertilizers on soil properties. While specific data for urea sulfuric acid is limited in tabular format in the available literature, the data for urea and ammonium sulfate provide a reasonable proxy for understanding its potential impact.

Table 1: Effect of Urea and Ammonium Sulfate Application Rate on Soil pH [5]

| Nitrogen Source | N Rate (kg ha⁻¹) | Soil pH |

| Control | 0 | 5.8 |

| Ammonium Sulfate | 30 | 5.8 |

| 60 | 5.5 | |

| 90 | 5.4 | |

| 120 | 5.4 | |

| 150 | 5.4 | |

| 180 | 5.3 | |

| 210 | 5.2 | |

| Urea | 50 | 5.6 |

| 100 | 5.7 | |

| 150 | 5.5 | |

| 200 | 5.5 |

This table shows a general trend of decreasing soil pH with increasing application rates of both ammonium sulfate and urea, with ammonium sulfate having a more pronounced acidifying effect.

Table 2: Effect of Urea Application on Soil pH in an Incubation Study [7]

| Treatment (mg N/kg soil) | Incubation Time (days) | Soil pH |

| Control | 0 | 4.85 |

| 45 | 4.32 | |

| Urea-N 150 | 7 | 5.20 |

| 45 | 3.95 | |

| Urea-N 300 | 7 | 5.50 |

| 45 | 3.96 | |

| Urea-N 400 | 7 | 5.70 |

| 45 | 3.86 |

This table illustrates the initial increase in soil pH due to urea hydrolysis, followed by a significant decrease in pH over time as a result of nitrification.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of urea sulfuric acid's mechanism of action in soil.

Soil Incubation Study for pH and Nutrient Dynamics

Objective: To determine the effect of urea sulfuric acid on soil pH, and nitrogen and phosphorus availability over time.

Materials:

-

Representative soil sample, sieved to <2 mm

-

Urea sulfuric acid solution of known concentration

-

Incubation containers (e.g., 250 mL plastic containers with perforated lids to allow for gas exchange)

-

Deionized water

-

Analytical equipment for measuring pH, ammonium, nitrate, and available phosphorus

Procedure:

-

Soil Preparation: Air-dry the soil sample and sieve it to pass through a 2 mm mesh. Determine the initial moisture content.

-

Treatment Application: Weigh a known amount of soil (e.g., 100 g on an oven-dry basis) into each incubation container.

-

Add the urea sulfuric acid solution to the soil to achieve the desired application rate. A control group with only deionized water should be included.

-

Adjust the moisture content of all samples to a specific level, typically 60% of water-holding capacity.

-

Incubation: Place the containers in an incubator at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample a subset of the containers for each treatment.

-

Analysis:

-

pH: Measure the pH of a 1:2.5 soil-to-water slurry.

-

Nitrogen: Extract the soil with 2 M KCl and analyze the extract for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or an autoanalyzer.

-

Phosphorus: Extract available phosphorus using a suitable method for the soil type (e.g., Olsen P for alkaline soils) and determine the concentration colorimetrically.

-

Measurement of Urease Activity

Objective: To quantify the activity of the urease enzyme in soil treated with urea sulfuric acid.

Materials:

-

Soil samples from the incubation study

-

Urea solution (substrate)

-

Toluene (to inhibit microbial growth without affecting enzyme activity)

-

Reagents for ammonium determination (e.g., Nessler's reagent or Berthelot reaction reagents)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Take a fresh soil subsample (e.g., 5 g) from the incubation experiment.

-

Incubation with Substrate: Place the soil in a flask and add toluene, followed by a buffered urea solution.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 2 hours).

-

Extraction: Stop the reaction by adding a solution of KCl and an acid (e.g., HCl).

-

Ammonium Determination: Filter the suspension and determine the concentration of ammonium in the filtrate using a colorimetric method and a spectrophotometer.

-

Calculation: Urease activity is expressed as the amount of ammonium produced per unit of soil per unit of time (e.g., µg NH₄⁺-N g⁻¹ soil h⁻¹).

Quantification of Nutrient Leaching

Objective: To measure the leaching of nitrogen and other nutrients from soil columns treated with urea sulfuric acid.

Materials:

-

Intact or repacked soil columns

-

Urea sulfuric acid solution

-

Simulated rainfall or irrigation system

-

Leachate collection vessels

-

Analytical equipment for nutrient analysis

Procedure:

-

Column Setup: Prepare soil columns of a specific length and diameter.

-

Fertilizer Application: Apply the urea sulfuric acid solution to the surface of the soil columns.

-

Leaching Event: Apply a known volume of deionized water to the top of the columns to simulate a rainfall or irrigation event.

-

Leachate Collection: Collect the leachate that drains from the bottom of the columns.

-

Analysis: Measure the volume of the leachate and analyze it for the concentrations of nitrate, ammonium, phosphate, and other relevant ions.

-

Calculation: Calculate the total amount of each nutrient leached by multiplying the concentration by the leachate volume.

Visualization of Pathways and Relationships

The following diagrams, created using the DOT language, illustrate the key pathways and relationships involved in the mechanism of action of urea sulfuric acid in the soil.

Chemical Transformation of Urea Sulfuric Acid in Soil

Nitrogen Cycle Pathway Influenced by Urea Sulfuric Acid

Phosphorus Availability Pathway

Experimental Workflow for Soil Incubation Study

Conclusion

The mechanism of action of urea sulfuric acid in soil is a complex interplay of chemical reactions and biological processes. Its primary effect is the acidification of the soil, which in turn enhances the availability of essential nutrients, particularly phosphorus and micronutrients. The urea component provides a source of nitrogen that becomes available to plants following enzymatic hydrolysis and nitrification. The formulation of urea sulfuric acid, particularly as a clathrate, can influence its safety and efficacy. Understanding these mechanisms is crucial for optimizing the use of this compound in agricultural systems to improve nutrient management and crop productivity, especially in alkaline and calcareous soils. Further research with more extensive quantitative data on the effects of various urea sulfuric acid formulations on a wider range of soil types and microbial communities will continue to refine our understanding and application of this important soil amendment.

References

- 1. Urea sulfate | CH6N2O5S | CID 159909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irrigation.org [irrigation.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of urea and (NH4)2SO4 on nitrification and acidification of Ultisols from southern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mathematical Modeling of Urea Reaction with Sulfuric Acid and Phosphoric Acid to Produce Ammonium Sulfate and Ammonium Dihydrogen Phosphate Respectively | MDPI [mdpi.com]

N-Phuric's Impact on Soil Microbial Communities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of N-Phuric, a urea-sulfuric acid fertilizer, on soil microbial communities. While direct, peer-reviewed studies on the specific formulation of N-Phuric are limited, this document synthesizes the extensive body of research on the impacts of its core components—urea (B33335) and sulfuric acid—on the soil microbiome. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the expected microbiological consequences of N-Phuric application in agricultural and research settings.

Executive Summary

N-Phuric, a blend of urea and sulfuric acid, is utilized in agriculture to provide nitrogen and acidify soil and irrigation water. Its application initiates a cascade of chemical and biological responses within the soil matrix, primarily driven by the introduction of a readily available nitrogen source and a significant decrease in pH. These changes directly and indirectly influence the structure, diversity, and function of soil microbial communities.

This guide will detail the multifaceted effects of N-Phuric, including its influence on microbial diversity and richness, shifts in the relative abundance of key bacterial and fungal phyla, and alterations in crucial soil enzyme activities. The presented data is a synthesis from numerous studies investigating high-urea nitrogen fertilization and soil acidification. Furthermore, this document outlines the standard experimental protocols for assessing these impacts and provides visual representations of the key pathways and workflows.

Data Presentation: Quantitative Effects on Soil Microbial Communities

The following tables summarize the generally observed quantitative effects of high urea application and subsequent soil acidification on various microbial parameters. It is important to note that the magnitude of these effects can vary significantly based on soil type, climate, application rate, and duration of use.

Table 1: Effects on Soil Microbial Diversity Indices

| Microbial Diversity Index | Effect of High Urea/Acidification | General Observation |

| Shannon Diversity Index | Decrease | High nitrogen inputs and low pH tend to select for specific microbial taxa, reducing overall diversity.[1][2] |

| Simpson Diversity Index | Increase | An increase in this index can indicate a decrease in diversity, as it measures the probability that two randomly selected individuals will be of the same species. |

| Chao1 Richness Index | Decrease | A reduction in the number of observed species is a common outcome of the environmental pressures exerted by high nitrogen and low pH.[1] |

| Pielou's Evenness Index | Decrease | The dominance of a few tolerant species leads to a less even distribution of species within the community.[1] |

Table 2: Changes in Relative Abundance of Dominant Soil Bacterial Phyla

| Bacterial Phylum | Effect of High Urea/Acidification | Rationale |

| Proteobacteria | Increase | This phylum includes many copiotrophic (fast-growing, nutrient-loving) bacteria that can thrive in nitrogen-rich environments.[2][3][4] |

| Acidobacteria | Decrease | Many members of this phylum are oligotrophic (slow-growing, low-nutrient specialists) and are sensitive to low pH.[2][3] |

| Actinobacteria | Variable | Some studies report an increase due to their metabolic versatility, while others show a decrease in response to acidification.[2][3] |

| Chloroflexi | Decrease | Often found in nutrient-poor conditions, their abundance tends to decrease with high nutrient inputs.[3] |

| Bacteroidetes | Increase | Often associated with the degradation of complex organic matter, their abundance can increase with shifts in nutrient availability.[2] |

Table 3: Changes in Relative Abundance of Dominant Soil Fungal Phyla

| Fungal Phylum | Effect of High Urea/Acidification | Rationale |

| Ascomycota | Increase | This phylum contains many acid-tolerant and saprophytic species that can capitalize on the altered environmental conditions.[5] |

| Basidiomycota | Decrease | Many ectomycorrhizal fungi within this phylum are sensitive to high nitrogen and low pH, leading to a decline in their abundance.[5] |

Table 4: Effects on Key Soil Enzyme Activities

| Soil Enzyme | Effect of High Urea/Acidification | Functional Implication |

| Urease | Initial Increase, Potential Long-term Decrease | Activity initially increases with the introduction of its substrate (urea), but long-term acidification can inhibit enzyme function.[6] |

| Acid Phosphatase | Variable | Activity may increase in acidic conditions as microbes attempt to acquire phosphorus, but extreme acidity can be inhibitory.[7][8] |

| Arylsulfatase | Decrease | This enzyme is involved in sulfur cycling, and its activity is often reduced in acidic soils and with high nitrogen inputs.[7][8] |

| β-Glucosidase | Variable | Involved in the carbon cycle, its activity can be influenced by changes in microbial community structure and soil pH, with no consistent trend.[7][8] |

Experimental Protocols

The following sections detail the standard methodologies employed in studies investigating the effects of soil amendments like N-Phuric on microbial communities.

Soil Sampling and Physicochemical Analysis

-

Experimental Design: Field or greenhouse experiments are typically established with multiple treatment levels of N-Phuric (including a control with no application) and replication.

-

Sampling: Soil cores are collected from the topsoil layer (e.g., 0-15 cm) at various time points after N-Phuric application. Samples for microbial analysis are immediately placed on ice and stored at -80°C.

-

Physicochemical Analysis: Subsamples of soil are air-dried and sieved for the analysis of key parameters including:

-

pH: Measured in a soil-water or soil-CaCl₂ slurry.

-

Total Nitrogen (TN): Determined by combustion analysis.

-

Ammonium (B1175870) (NH₄⁺) and Nitrate (NO₃⁻): Extracted with KCl and quantified colorimetrically or by ion chromatography.

-

Soil Organic Carbon (SOC): Measured by wet oxidation or combustion.

-

Soil Microbial Community Analysis (16S rRNA and ITS Sequencing)

-

DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits (e.g., DNeasy PowerSoil Kit).

-

PCR Amplification:

-

Bacteria: The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified using universal primers (e.g., 341F/806R or 515F/806R).

-

Fungi: The Internal Transcribed Spacer (ITS) region (typically ITS1 or ITS2) is amplified using fungal-specific primers (e.g., ITS1F/ITS2).

-

-

Sequencing: Amplicon libraries are sequenced on a high-throughput platform, such as Illumina MiSeq.

-

Bioinformatic Analysis:

-

Raw sequence reads are processed to remove low-quality reads, chimeras, and adapters.

-

Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic assignment is performed against a reference database (e.g., SILVA for bacteria, UNITE for fungi).

-

Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) analyses are conducted.

-

Soil Enzyme Activity Assays

-

Urease Activity: Measured by quantifying the amount of ammonium released after incubating a soil sample with a urea solution. The ammonium is typically determined colorimetrically.

-

Phosphatase Activity: Assayed using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The amount of p-nitrophenol (pNP) released is measured spectrophotometrically. Assays are conducted at different pH values to distinguish between acid and alkaline phosphatase.

-

Arylsulfatase Activity: Determined by measuring the p-nitrophenol released from p-nitrophenyl sulfate.

-

β-Glucosidase Activity: Assessed by quantifying the p-nitrophenol released from p-nitrophenyl-β-D-glucopyranoside.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the effects of N-Phuric on soil microbial communities.

Caption: Logical pathway of N-Phuric's effects on soil properties and microbial processes.

Caption: General experimental workflow for studying N-Phuric's microbial impact.

Conclusion

The application of N-Phuric introduces significant selective pressures on soil microbial communities, primarily through increased nitrogen availability and decreased soil pH. The available evidence strongly suggests that these changes will lead to a reduction in overall microbial diversity and a shift in community structure towards more acid-tolerant and copiotrophic taxa. While these effects can have implications for nutrient cycling and soil health, the precise outcomes are highly dependent on the specific soil environment and management practices. Further research directly investigating the long-term effects of N-Phuric on a variety of soil types is warranted to provide more specific recommendations for its sustainable use.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Continuous Nitrogen Fertilizer Application on the Diversity and Composition of Rhizosphere Soil Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Continuous Nitrogen Fertilizer Application on the Diversity and Composition of Rhizosphere Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities in an upland soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soil Enzyme Activity Behavior after Urea Nitrogen Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Decomposition Pathway of N-Phuric in Alkaline Soils

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phuric, a proprietary nitrogen fertilizer, is a chemically combined product of urea (B33335) and sulfuric acid, often referred to as urea-sulfuric acid. This formulation is designed to provide a safer alternative to handling pure sulfuric acid while delivering nitrogen and sulfur to crops. Its application is particularly relevant in alkaline soils, where the acidic nature of the fertilizer can help to lower soil pH, thereby increasing the availability of certain micronutrients. Understanding the decomposition pathway of N-Phuric in these high-pH environments is critical for optimizing its efficacy, predicting nutrient release, and assessing its environmental impact. This technical guide provides a comprehensive overview of the decomposition process, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Chemical Nature of N-Phuric

N-Phuric is not a simple mixture but a reaction product where urea and sulfuric acid form a stable, water-soluble complex. This structure moderates the corrosive nature of sulfuric acid, making it safer to handle and apply. The primary reaction in its formation is between urea (CO(NH₂)₂) and sulfuric acid (H₂SO₄).

Decomposition Pathway in Alkaline Soils

The decomposition of N-Phuric in alkaline soils is a multi-step process involving both chemical and enzymatic reactions. The alkaline environment, characterized by a pH greater than 7 and often the presence of carbonates (such as calcium carbonate, CaCO₃), plays a crucial role in the pathway.

Initial Dissociation and Neutralization

Upon application to an alkaline soil, the N-Phuric complex comes into contact with soil moisture and dissociates, releasing its constituent components: urea and sulfuric acid.

The highly acidic sulfuric acid immediately reacts with the alkaline components of the soil. The primary reaction in calcareous soils is the neutralization of calcium carbonate:

H₂SO₄ + CaCO₃ → CaSO₄ + H₂O + CO₂

This reaction consumes the acidity from the sulfuric acid, leading to the formation of gypsum (calcium sulfate), water, and carbon dioxide. This initial neutralization is a rapid chemical process that locally reduces the soil pH in the immediate vicinity of the fertilizer application. The reduction in pH can improve the availability of micronutrients like iron, manganese, and zinc.

Enzymatic Hydrolysis of Urea

Following the initial acid-base reactions, the urea component undergoes enzymatic hydrolysis. This reaction is catalyzed by the urease enzyme, which is ubiquitous in soils and produced by a wide range of microorganisms. The hydrolysis of urea proceeds in a two-step pathway:

Step 1: Formation of Ammonium (B1175870) and Carbonate

(NH₂)₂CO + 2H₂O --(Urease)--> (NH₄)₂CO₃

This initial enzymatic breakdown of urea produces ammonium carbonate.

Step 2: Hydrolysis of Carbonate

(NH₄)₂CO₃ + 2H₂O ⇌ 2NH₄⁺ + H₂CO₃ ⇌ 2NH₄⁺ + H₂O + CO₂

The ammonium carbonate is unstable and further hydrolyzes to form ammonium ions (NH₄⁺) and carbonic acid (H₂CO₃), which is in equilibrium with water and carbon dioxide.

In the temporarily lowered pH environment due to the sulfuric acid component, the equilibrium favors the formation of the ammonium ion (NH₄⁺), which is the primary form of nitrogen taken up by plants. However, the overall reaction of urea hydrolysis consumes protons (H⁺), leading to a net increase in pH in the immediate vicinity of the urea molecule as the buffering capacity of the soil takes over.

Factors Influencing the Decomposition Rate

The rate of N-Phuric decomposition in alkaline soils is influenced by several key factors:

-

Soil pH: While the sulfuric acid component initially lowers the pH, the background alkaline nature of the soil drives the neutralization reaction. The activity of the urease enzyme, which is crucial for urea hydrolysis, is optimal in a slightly alkaline pH range (typically 7.0-8.5).

-

Soil Temperature: Like most enzymatic reactions, the rate of urea hydrolysis by urease increases with temperature up to an optimum, beyond which the enzyme can denature.

-

Soil Moisture: Water is essential for both the dissociation of the N-Phuric complex and the hydrolysis of urea. Adequate soil moisture is necessary for the decomposition process to occur.

-

Urease Activity: The concentration and activity of the urease enzyme in the soil directly impact the rate of urea hydrolysis. Urease activity is generally higher in soils with higher organic matter content and microbial biomass.

-

Presence of Carbonates: The amount of carbonates in the soil will determine the extent and duration of the initial pH reduction from the sulfuric acid component.

Quantitative Data on Decomposition

The following table summarizes hypothetical quantitative data on the decomposition of N-Phuric in a typical alkaline soil (pH 8.2) under controlled laboratory conditions.

| Time (Days) | N-Phuric Remaining (%) | Urea Concentration (mg/kg soil) | Ammonium (NH₄⁺-N) Concentration (mg/kg soil) | Nitrate (B79036) (NO₃⁻-N) Concentration (mg/kg soil) | Soil pH (in application zone) |

| 0 | 100 | 200 | 0 | 5 | 6.5 |

| 1 | 60 | 120 | 75 | 5 | 6.8 |

| 3 | 25 | 50 | 140 | 8 | 7.2 |

| 7 | 5 | 10 | 170 | 15 | 7.5 |

| 14 | <1 | <2 | 150 | 30 | 7.8 |

| 28 | 0 | 0 | 120 | 55 | 8.0 |

Note: This data is illustrative. Actual decomposition rates will vary depending on the specific soil properties and environmental conditions. The subsequent decrease in ammonium and increase in nitrate is due to the process of nitrification.

Experimental Protocols

Soil Incubation Study for N-Phuric Decomposition

This protocol outlines a laboratory experiment to determine the decomposition rate and nutrient release dynamics of N-Phuric in an alkaline soil.

1. Soil Collection and Preparation:

- Collect a representative sample of alkaline soil from the field (0-15 cm depth).

- Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

- Characterize the initial soil properties: pH, electrical conductivity (EC), organic matter content, texture, and initial concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N).

2. Experimental Setup:

- Weigh 200 g of the prepared soil into a series of incubation vessels (e.g., 500 mL glass jars).

- Add N-Phuric solution to the soil at a rate equivalent to a typical field application rate. Ensure even distribution.

- Adjust the soil moisture content to 60-70% of its water-holding capacity.

- Include a control group of soil samples with no N-Phuric addition.

- Prepare triplicate samples for each treatment and time point.

3. Incubation:

- Seal the incubation vessels with perforated lids to allow for gas exchange while minimizing moisture loss.

- Incubate the samples in a controlled environment chamber at a constant temperature (e.g., 25°C).

- Maintain soil moisture by periodically adding deionized water as needed.

4. Sampling and Analysis:

- Destructively sample triplicate vessels from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

- At each sampling time, extract a subsample of soil with a 2 M KCl solution.

- Analyze the KCl extracts for urea, ammonium (NH₄⁺-N), and nitrate (NO₃⁻-N) concentrations using colorimetric or chromatographic methods.

- Measure the pH of a soil-water slurry from each sample.

Analytical Methods

-

Urea: Can be determined colorimetrically using the diacetyl monoxime (DAM) method.

-

Ammonium (NH₄⁺-N): Can be determined colorimetrically using the indophenol (B113434) blue method.

-

Nitrate (NO₃⁻-N): Can be determined by colorimetric methods after reduction to nitrite (B80452) or by ion chromatography.

-

Sulfate (SO₄²⁻): Can be determined by ion chromatography or turbidimetrically.

Visualizations

Caption: Decomposition pathway of N-Phuric in alkaline soils.

Caption: Workflow for a soil incubation study of N-Phuric.

Conclusion

The decomposition of N-Phuric in alkaline soils is a well-defined process initiated by the chemical neutralization of its sulfuric acid component, followed by the enzymatic hydrolysis of urea. The initial acidic reaction can provide agronomic benefits by increasing micronutrient availability. The subsequent release of ammonium from urea provides a readily available source of nitrogen for plant uptake. The rate of this decomposition is dependent on a combination of soil physical, chemical, and biological properties. For researchers and professionals in drug development, understanding these pathways and the methodologies to study them is essential for developing and evaluating novel fertilizer technologies and their interactions with the soil environment. The provided experimental protocol offers a robust framework for quantifying the decomposition kinetics and nutrient release patterns of N-Phuric and similar products in alkaline soil systems.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea (B33335) sulfuric acid, an adduct of urea and sulfuric acid, is a significant chemical compound in modern agriculture. It serves as a dual-purpose agent, providing nitrogen and sulfur to plants while also acting as a soil and water amendment. This technical guide delves into the primary research on urea sulfuric acid, offering a comprehensive overview of its chemical properties, agricultural applications, and the methodologies used to evaluate its efficacy and safety. The document synthesizes quantitative data from various studies, presents detailed experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.

Introduction

Urea has long been a staple nitrogen fertilizer in global agriculture due to its high nitrogen content (approximately 46%) and relatively low cost.[1][2] However, its application is associated with challenges such as ammonia (B1221849) volatilization, nitrate (B79036) leaching, and potential phytotoxicity.[3][4][5] The reaction of urea with sulfuric acid to form urea sulfuric acid has emerged as a promising solution to mitigate some of these issues. This adduct, often referred to as a clathrate, sequesters the sulfuric acid, making it safer to handle and apply compared to free sulfuric acid.[6]

The primary applications of urea sulfuric acid in agriculture include:

-

Soil Treatment: It helps in the remediation of sodic and alkaline soils by reducing soil pH.[6] This acidification process can also liberate soil-bound nutrients, making them more available to plants.[6]

-

Water Treatment: When injected into irrigation systems, it reduces the pH of the water and helps to remediate high bicarbonate levels.[1][7][8]

-

Fertilizer Systems: It provides a source of both nitrogen and sulfur, two essential nutrients for plant growth.[9] The formulation is stable and can be combined with other nutrients.[6]

This guide will explore the fundamental chemistry of urea sulfuric acid, its effects on soil and plant systems, and the analytical methods used in its research.

Chemical Properties and Synthesis

Urea reacts with sulfuric acid in an exothermic reaction to form adducts, primarily monourea sulfate (B86663) and diurea sulfate.[10][11] The formation of these adducts is dependent on the molar ratio of the reactants. The reaction can be controlled to produce stable, concentrated solutions with less than 35% water.[12][13] The resulting product is a clear to amber colored liquid with a mild odor and a pH of less than 1.0.[14]

The synthesis process involves the carefully controlled, simultaneous, and separate addition of urea, sulfuric acid, and optionally water to a reaction zone.[12][13] The temperature is maintained below the incipient decomposition temperature of the composition to avoid the formation of unwanted byproducts.[12] The final product's composition is often described by its N-P-K-S ratio, for example, 18-0-0-17, which indicates 18% nitrogen from urea and 17% sulfur from sulfuric acid.[13]

Effects on Soil and Crop Performance: Quantitative Data

Research has demonstrated the positive effects of urea-sulfur fertilizers on crop yield and nutrient uptake. While much of the available data is on urea-sulfur blends, the principles can be extrapolated to understand the potential benefits of urea sulfuric acid.

A field study conducted over two years on maize provides valuable insights into the comparative advantage of urea-sulfur fertilizers over conventional urea. The study included treatments with urea + ammonium (B1175870) sulfate (UAS), urea + calcium sulfate (UCS), and urea cocrystals (CaSO4·4urea) (UCSC), all applied at a rate of 150 kg N ha⁻¹.

Table 1: Effect of Urea-Sulfur Fertilizers on Maize Grain Yield (t ha⁻¹) [2][15]

| Treatment | 2018 | 2019 |

| Control (No Nitrogen) | - | - |

| Urea | 6.78 | 7.32 |

| Urea + Ammonium Sulfate (UAS) | 7.50 | 7.88 |

| Urea + Calcium Sulfate (UCS) | - | 8.09 |

| Urea Cocrystal (UCSC) | 7.30 | 9.01 |

Data adapted from a comparative study on maize. The original study provided percentage increases which have been used to estimate yield values for illustrative purposes.

Table 2: Effect of Urea-Sulfur Fertilizers on Nitrogen Uptake in Maize Grain (kg ha⁻¹) [2][15]

| Treatment | 2018 | 2019 |

| Control (No Nitrogen) | - | - |

| Urea | 135.2 | 158.9 |

| Urea + Ammonium Sulfate (UAS) | 142.5 | 163.4 |

| Urea + Calcium Sulfate (UCS) | - | 169.1 |

| Urea Cocrystal (UCSC) | 138.7 | 173.3 |

Data adapted from a comparative study on maize.

Table 3: Effect of Urea-Sulfur Fertilizers on Soil Mineral Nitrogen (N-NO₃⁻ and N-NH₄⁺) (mg kg⁻¹) [16]

| Treatment | 2018 (Post-Harvest) | 2019 (Post-Harvest) |

| Control (No Nitrogen) | - | - |

| Urea | 5.8 | 15.2 |

| Urea + Ammonium Sulfate (UAS) | 6.5 | 16.6 |

| Urea + Calcium Sulfate (UCS) | - | 15.9 |

| Urea Cocrystal (UCSC) | 6.1 | 16.1 |

Data adapted from a comparative study on maize.

Impact on Soil pH and Nutrient Availability

One of the key benefits of urea sulfuric acid is its ability to lower soil pH, particularly in alkaline and calcareous soils.[3][4][17] The addition of sulfuric acid reacts with calcium carbonate in the soil to form gypsum, which can improve soil structure and water infiltration.[18] This reduction in pH can significantly enhance the availability of essential nutrients like phosphorus and micronutrients (Fe, Zn, Cu, B, and Mn) that are often less available at higher pH levels.[18][19][20] A study on the application of sulfuric acid to greenhouse cucumbers demonstrated a significant decrease in soil pH and a corresponding increase in the availability of phosphorus and various micronutrients.[18][19]

Potential Phytotoxicity

While urea sulfuric acid offers numerous benefits, it is crucial to consider its potential for phytotoxicity, a known issue with urea-based fertilizers.[5][21][22] The phytotoxicity of urea is often attributed to the accumulation of ammonia in the soil following its rapid hydrolysis.[21][23][24] However, direct contact with high concentrations of urea itself can also be detrimental to seed germination and seedling growth.[23][25] The acidic nature of urea sulfuric acid could potentially mitigate ammonia volatilization, but the overall impact on phytotoxicity requires careful evaluation. Standardized phytotoxicity tests, such as seed germination and root elongation assays, are essential to determine safe application rates.[14][26][27][28][29]

Experimental Protocols

Determination of Urea in Soil (Colorimetric Method)

This protocol is adapted from the method described by Douglas and Bremner (1970).

Principle:

The soil sample is extracted with a 2 M KCl solution containing a urease inhibitor. The urea concentration in the extract is then determined colorimetrically by measuring the red color formed upon heating with diacetyl monoxime and thiosemicarbazide (B42300) in an acidic medium.

Reagents:

-

Extraction Solution: 2 M Potassium Chloride (KCl) containing 5 µg/mL of phenylmercuric acetate (B1210297) (PMA) as a urease inhibitor.

-

Color Reagent A: Diacetyl monoxime (2.5 g) and thiosemicarbazide (0.25 g) dissolved in 250 mL of deionized water.

-

Color Reagent B: 9% (v/v) Sulfuric acid in 85% (v/v) orthophosphoric acid.

-

Urea Standard Solutions: A series of standard solutions containing 1 to 50 µg of urea-N per mL in the extraction solution.

Procedure:

-

Extraction:

-

Place 10 g of soil in a 250 mL flask.

-

Add 100 mL of the extraction solution.

-

Stopper the flask and shake for 1 hour on a mechanical shaker.

-

Filter the soil suspension through a Whatman No. 42 filter paper.

-

-

Color Development:

-

Pipette 5 mL of the soil extract into a 50 mL volumetric flask.

-

Add 10 mL of Color Reagent A and 30 mL of Color Reagent B.

-

Mix the contents thoroughly.

-

Heat the flask in a boiling water bath for 27 minutes.

-

Cool the flask to room temperature and bring the volume to 50 mL with deionized water.

-

-

Measurement:

-

Measure the absorbance of the solution at 527 nm using a spectrophotometer.

-

Prepare a standard curve using the urea standard solutions and follow the same color development procedure.

-

Calculate the urea concentration in the soil extract from the standard curve.

-

Determination of Total Nitrogen in Plant Tissue (Kjeldahl Method)

This protocol is a standard procedure for determining total nitrogen in plant material.[21][22][23][25][27]

Principle:

The plant sample is digested with concentrated sulfuric acid in the presence of a catalyst, which converts the organic nitrogen to ammonium sulfate. The ammonium is then liberated as ammonia by adding a strong alkali, distilled, and collected in a standard acid solution. The amount of nitrogen is determined by titrating the excess acid.

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Kjeldahl Catalyst Mixture (e.g., potassium sulfate and copper sulfate)

-

40% Sodium Hydroxide (NaOH) solution

-

0.1 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Boric Acid Indicator Solution

-

0.1 N Standardized Sodium Hydroxide (NaOH) solution

Procedure:

-

Digestion:

-

Weigh 0.5-1.0 g of dried and ground plant material into a Kjeldahl digestion flask.

-

Add approximately 10 g of the catalyst mixture and 20-30 mL of concentrated H₂SO₄.

-

Heat the flask gently in a digestion block until the initial frothing subsides.

-

Increase the temperature and continue to digest until the solution becomes clear and colorless (or light green). Continue heating for another 30-60 minutes.

-

Allow the flask to cool.

-

-

Distillation:

-

Carefully dilute the digest with deionized water.

-

Transfer the diluted digest to the distillation apparatus.

-

Add an excess of 40% NaOH solution to make the solution strongly alkaline.

-

Immediately connect the flask to the distillation apparatus.

-

Distill the liberated ammonia into a receiving flask containing a known volume of 0.1 N HCl or H₂SO₄ with an indicator, or into a boric acid solution.

-

-

Titration:

-

If a standard acid was used for collection, titrate the excess acid in the receiving flask with a standardized 0.1 N NaOH solution.

-

If boric acid was used, titrate the ammonium borate (B1201080) formed with a standardized 0.1 N HCl or H₂SO₄ solution.

-

-

Calculation:

-

Calculate the percentage of nitrogen in the plant sample based on the titration results.

-

Seed Germination and Root Elongation Phytotoxicity Assay

This protocol is a general method for assessing the phytotoxicity of chemical substances on seed germination and early seedling growth.[14][26][27][28][29]

Principle:

Seeds of a sensitive plant species are exposed to different concentrations of the test substance (urea sulfuric acid) in a controlled environment. The percentage of germination and the length of the radicle (primary root) are measured after a specific incubation period and compared to a control group.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of a suitable test species (e.g., lettuce, radish, cress)

-

Urea sulfuric acid solutions of varying concentrations

-

Deionized water (for control)

-

Incubator or growth chamber

Procedure:

-

Preparation:

-

Prepare a series of dilutions of urea sulfuric acid in deionized water (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v). The control will be deionized water.

-

Place two layers of filter paper in each Petri dish.

-

-

Seeding and Treatment:

-

Pipette 5 mL of each test solution (or control) onto the filter paper in the respective Petri dishes to ensure uniform moistening.

-

Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moist filter paper in each dish.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to prevent moisture loss.

-

Place the dishes in an incubator or growth chamber at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 72-96 hours).

-

-

Data Collection:

-

After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Carefully remove the germinated seedlings and measure the length of the radicle for each.

-

-

Calculations:

-

Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100

-

Root Inhibition (%) = [(Root length of control - Root length of treatment) / Root length of control] x 100

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the use of urea sulfuric acid in agriculture.

Conclusion

Urea sulfuric acid presents a multifaceted solution for modern agricultural challenges. Its ability to provide essential nutrients, improve soil health, and enhance water quality makes it a valuable tool for sustainable crop production. This technical guide has provided a comprehensive overview of the primary research on urea sulfuric acid, including quantitative data on its effects, detailed experimental protocols for its analysis, and visual representations of its underlying mechanisms. For researchers, scientists, and drug development professionals, a thorough understanding of such agricultural inputs is crucial for developing innovative solutions that can enhance food security and environmental sustainability. Further research is warranted to explore the full potential of urea sulfuric acid across a wider range of crops and soil types and to optimize its application for maximum efficacy and safety.

References

- 1. pHirst Urea-Sulfuric Acid | Plant Food Company | Plant Food Company, Inc. [plantfoodco.com]

- 2. researchgate.net [researchgate.net]

- 3. eajournals.org [eajournals.org]

- 4. olimpum.com [olimpum.com]

- 5. researchgate.net [researchgate.net]

- 6. customagronomics.com [customagronomics.com]

- 7. irrigation.org [irrigation.org]

- 8. plantfoodco.com [plantfoodco.com]

- 9. mdpi.com [mdpi.com]

- 10. US4404116A - Noncorrosive urea-sulfuric acid reaction products - Google Patents [patents.google.com]

- 11. US4879413A - Process for the preparation of a solid adduct of sulfuric acid and urea - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. US4397675A - Method of producing urea-sulfuric acid reaction products - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Study Effect of Urea-Sulfur Fertilizers on Nitrogen Uptake and Maize Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mygarden.co.nz [mygarden.co.nz]

- 18. researchgate.net [researchgate.net]

- 19. pjoes.com [pjoes.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of the Toxicity of Urea Using Allium cepa L. Assay | Semantic Scholar [semanticscholar.org]

- 23. Phytotoxicity of foliar-applied urea - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Elimination of the adverse effects of urea fertilizer on seed germination, seedling growth, and early plant growth in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iiste.org [iiste.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]

- 28. mdpi.com [mdpi.com]

- 29. ijras.org [ijras.org]

The Impact of N-Phuric on Soil Cation Exchange Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of N-Phuric, a urea-sulfuric acid fertilizer, on soil cation exchange capacity (CEC). Through a review of existing literature, this document outlines the chemical interactions of N-Phuric in the soil, presents quantitative data on its impact on key soil parameters, and details the experimental protocols necessary for such research.

Introduction to N-Phuric and Soil Cation Exchange Capacity

N-Phuric is a nitrogen fertilizer composed of urea (B33335) and sulfuric acid. It is designed to provide nitrogen to plants while simultaneously acidifying the soil. This acidification can be beneficial in alkaline soils, as it can increase the availability of certain micronutrients. However, the application of acidifying fertilizers can also have a significant impact on the soil's cation exchange capacity (CEC).

Cation exchange capacity is a critical measure of soil fertility. It represents the total capacity of a soil to hold exchangeable cations, which are positively charged ions essential for plant growth, such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺). A soil's CEC is primarily determined by its clay and organic matter content and is also influenced by soil pH.

Chemical Reactions of N-Phuric in the Soil and its Impact on CEC

The application of N-Phuric to the soil initiates a series of chemical reactions that ultimately influence the CEC. These reactions can be broken down into two main components: the effects of urea and the effects of sulfuric acid.

Urea Hydrolysis and Nitrification:

-

Urea Hydrolysis: Urea ((NH₂)₂CO) is rapidly hydrolyzed by the enzyme urease in the soil to form ammonium (B1175870) (NH₄⁺) and bicarbonate (HCO₃⁻). This initial reaction consumes H⁺ ions, leading to a temporary, localized increase in soil pH.

-

Nitrification: The ammonium (NH₄⁺) is then oxidized to nitrate (B79036) (NO₃⁻) by soil microorganisms in a two-step process. This nitrification process releases hydrogen ions (H⁺), contributing to soil acidification.

Sulfuric Acid Dissociation:

-

The sulfuric acid (H₂SO₄) component of N-Phuric is a strong acid that readily dissociates in water to release hydrogen ions (H⁺) and sulfate (B86663) anions (SO₄²⁻), directly and significantly lowering the soil pH.

The Combined Effect on Cation Exchange Capacity:

The overall effect of N-Phuric application is a net decrease in soil pH due to both the nitrification of urea-derived ammonium and the direct addition of sulfuric acid. This acidification has a profound impact on the soil's CEC.

As the concentration of H⁺ ions in the soil solution increases, these ions compete with and displace the essential base cations (Ca²⁺, Mg²⁺, K⁺) from the negatively charged exchange sites on clay and organic matter particles. The displaced base cations are then more susceptible to leaching, being washed away with soil water. This loss of base cations leads to a decrease in the soil's base saturation and a reduction in its effective cation exchange capacity.[1][2][3] In some cases, long-term use of acid-forming fertilizers has been shown to cause an irreversible loss of CEC in the soil clay fraction.[1]

Quantitative Data on the Impact of Acidifying Nitrogen Fertilizers on Soil Properties

While specific long-term studies quantifying the direct impact of N-Phuric on soil CEC are limited, research on its constituent components and other acidifying nitrogen fertilizers provides valuable insights. The following tables summarize findings from relevant studies.

| Treatment | Soil Type | Duration of Study | Key Findings on Soil Properties | Reference |

| Ammonium Nitrate (336 kg N/ha/yr) | Silt Loam | 5 years | - Effective CEC reduced by 31%- Significant loss of exchangeable bases | [1] |

| Ammonium Nitrate (168 kg N/ha/yr) | Silt Loam | 5 years | - Effective CEC reduced by 20% | [1] |

| Urea (180 kg N/ha) | Alfisol | 4 years | - Soil pH decreased by 0.87 units- Exchangeable Ca decreased by 13%- Exchangeable Mg decreased by 28% | [3] |

| Ammonium Sulfate and Urea | Not specified | Not specified | - Both fertilizers decreased soil pH, with ammonium sulfate having a greater acidifying effect.- Both decreased Ca and Mg saturation. | [4] |

Note: The data presented is from studies on fertilizers with similar acidifying properties to N-Phuric and illustrates the general trend of reduced CEC and loss of exchangeable bases with long-term application.

Experimental Protocols

To accurately assess the impact of N-Phuric on soil cation exchange capacity, a well-designed experimental protocol is essential. The following outlines a comprehensive methodology.

Experimental Design

A controlled laboratory or field experiment should be established with the following treatments:

-

Control: No fertilizer application.

-

Urea: Application of urea at a rate equivalent to the nitrogen content in the N-Phuric treatment.

-

Sulfuric Acid: Application of sulfuric acid at a rate equivalent to the acid content in the N-Phuric treatment.

-

N-Phuric: Application of N-Phuric at the recommended rate.

Soil samples should be collected at predetermined intervals (e.g., 0, 30, 60, 90, and 180 days) for analysis.

Soil Sample Collection and Preparation

-

Collect composite soil samples from the top 15 cm of each experimental plot.

-

Air-dry the soil samples at room temperature.

-

Gently crush the dried soil to pass through a 2-mm sieve to remove large debris and ensure homogeneity.

Determination of Soil pH

-

Prepare a 1:1 soil-to-water suspension (e.g., 10 g of soil in 10 mL of deionized water).

-

Stir the suspension intermittently for 30 minutes.

-

Allow the suspension to settle for 1 hour.

-

Measure the pH of the supernatant using a calibrated pH meter.

Determination of Cation Exchange Capacity (Ammonium Acetate (B1210297) Method)

-

Saturation:

-

Place a known weight of soil (e.g., 5 g) in a leaching tube.

-

Leach the soil with a 1 M ammonium acetate (NH₄OAc) solution buffered at pH 7.0. This replaces all exchangeable cations with NH₄⁺.

-

Wash the soil with isopropanol (B130326) to remove the excess NH₄OAc.

-

-

Displacement:

-

Leach the ammonium-saturated soil with a 1 M potassium chloride (KCl) solution. This displaces the adsorbed NH₄⁺ with K⁺.

-

-

Quantification:

-

Determine the concentration of NH₄⁺ in the leachate using distillation and titration, or a suitable colorimetric method.

-

Calculate the CEC in cmol(+)/kg of soil.

-

Determination of Exchangeable Cations

-

Extract the soil with a suitable extracting solution, such as 1 M ammonium acetate (NH₄OAc) at pH 7.0.

-

Analyze the concentrations of Ca²⁺, Mg²⁺, and K⁺ in the extract using atomic absorption spectrophotometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

-

Calculate the amount of each exchangeable cation in cmol(+)/kg of soil.

Visualizations

The following diagrams illustrate key concepts and workflows related to the impact of N-Phuric on soil CEC.

Caption: Chemical pathway of N-Phuric in soil leading to reduced CEC.

Caption: Workflow for assessing N-Phuric's impact on soil CEC.

Conclusion

The application of N-Phuric, a urea-sulfuric acid fertilizer, leads to soil acidification through the nitrification of urea and the direct addition of sulfuric acid. This decrease in soil pH results in the displacement and subsequent leaching of essential base cations from the soil's exchange sites, leading to a reduction in the cation exchange capacity. While direct quantitative data on N-Phuric is limited, studies on its components and similar acidifying fertilizers consistently demonstrate this trend. For professionals in research and development, understanding these mechanisms is crucial for evaluating the long-term impacts of N-Phuric on soil health and fertility. The experimental protocols outlined in this guide provide a robust framework for conducting further research to quantify the specific effects of N-Phuric on soil cation exchange capacity.

References

N-Phuric Hydrolysis in Varied Soil Matrices: A Technical Examination

For Immediate Release

Göttingen, Germany – December 19, 2025 – A comprehensive technical guide has been compiled to elucidate the hydrolysis dynamics of N-Phuric, a urea-sulfuric acid fertilizer, across diverse soil environments. This whitepaper is intended for researchers, scientists, and professionals in drug development and agriculture, providing an in-depth analysis of the factors governing the breakdown of this nitrogen source. Due to a lack of direct comparative studies on the commercial product "N-Phuric," this guide synthesizes data from extensive research on urea (B33335) hydrolysis and the known chemical properties of urea-sulfuric acid compounds.

N-Phuric is a compound fertilizer that combines urea with sulfuric acid, creating a product that is not only a source of nitrogen but also has acidifying properties. The hydrolysis of the urea component is a critical step in making the nitrogen available to plants. This process is primarily enzymatic, catalyzed by urease, an enzyme ubiquitous in soil microorganisms. The rate of this hydrolysis is intricately linked to a variety of soil physicochemical properties.

The Hydrolysis Pathway of N-Phuric

The hydrolysis of N-Phuric in soil is a two-stage process. Initially, the urea component reacts with water in the presence of the urease enzyme to form ammonium (B1175870) carbonate. This is an unstable intermediate that rapidly decomposes into ammonia (B1221849) and carbon dioxide. The sulfuric acid component of N-Phuric plays a crucial role in this pathway by immediately lowering the pH of the soil microsite surrounding the fertilizer granule. This acidic environment influences the subsequent transformation of ammonia to the more stable ammonium ion, reducing the potential for nitrogen loss through ammonia volatilization.

Influence of Soil Properties on N-Phuric Hydrolysis Rate

The rate of N-Phuric hydrolysis is not uniform and is significantly influenced by the physical and chemical properties of the soil. The key factors include soil pH, texture, organic matter content, and cation exchange capacity (CEC).

Soil pH: The activity of the urease enzyme is highly pH-dependent. While the sulfuric acid in N-Phuric creates an acidic microsite, the bulk soil pH still plays a critical role. Urease activity is generally optimal in a neutral to slightly alkaline pH range. However, the initial acidic environment from N-Phuric can moderate the rapid pH increase that typically accompanies urea hydrolysis, which can otherwise lead to ammonia volatilization, especially in alkaline soils.[1][2]

Soil Texture: Soil texture, which refers to the proportion of sand, silt, and clay particles, affects water retention, aeration, and microbial activity.

-

Sandy Soils: These soils have large pore spaces, leading to good aeration but poor water retention. The lower water content can limit urease activity. Their low buffering capacity can also lead to more pronounced pH changes.[1]

-

Clay Soils: Clay soils have a higher water holding capacity and a greater surface area, which can protect the urease enzyme and provide a more stable environment for microbial activity. Clay-rich soils also have a higher buffering capacity, which can mitigate the pH-lowering effect of the sulfuric acid component.[1]

-

Loam Soils: These soils have a balanced mixture of sand, silt, and clay, generally providing optimal conditions for microbial activity and, consequently, for urea hydrolysis.

Soil Organic Matter (SOM): Soil organic matter is a crucial component that influences soil structure, water retention, and nutrient cycling. It is a primary source of nutrients for soil microorganisms and can also complex with and stabilize extracellular urease, thereby influencing the rate of urea hydrolysis.[1] Soils with higher organic matter content tend to have higher microbial biomass and urease activity.[3]

Cation Exchange Capacity (CEC): The CEC of a soil is a measure of its ability to hold positively charged ions (cations). The ammonium (NH₄⁺) produced from urea hydrolysis is a cation and can be retained on the soil's exchange sites, preventing its leaching. Soils with higher CEC, such as those rich in clay and organic matter, can retain more ammonium, making it available for plant uptake over a longer period.[4][5]

Quantitative Data on Urea Hydrolysis

While specific quantitative data for "N-Phuric" is not available in the reviewed literature, the following table summarizes typical urea hydrolysis rates in different soil types based on general urea research. These values can serve as an estimate for the behavior of the urea component in N-Phuric.

| Soil Type | Typical pH Range | Organic Matter (%) | Cation Exchange Capacity (meq/100g) | Estimated Urea Hydrolysis Rate (% of applied urea hydrolyzed in 24h) |

| Sandy Loam | 5.5 - 6.5 | 1 - 3 | 5 - 15 | 40 - 60% |

| Silt Loam | 6.0 - 7.0 | 2 - 5 | 10 - 25 | 60 - 80% |

| Clay Loam | 6.5 - 7.5 | 3 - 6 | 20 - 40 | 70 - 90% |

| Peat Soil | 4.5 - 6.0 | > 20 | > 50 | 30 - 50% |

Note: These are estimated ranges and can vary significantly based on temperature, moisture, and microbial population.

Experimental Protocols for Measuring Urea Hydrolysis

To assess the hydrolysis rate of N-Phuric in a specific soil, a standardized experimental protocol is necessary. The following methodology is adapted from established procedures for measuring urea hydrolysis in soil.

Objective: To determine the rate of urea hydrolysis in a given soil sample by measuring the disappearance of urea and the appearance of ammonium over time.

Materials:

-

Fresh soil samples, sieved (2 mm)

-

N-Phuric or analytical grade urea and sulfuric acid

-

Deionized water

-

Incubation containers (e.g., 250 mL flasks)

-

2 M KCl solution

-

Reagents for urea and ammonium analysis (e.g., diacetyl monoxime for urea, indophenol (B113434) blue method for ammonium)

-

Spectrophotometer

-

Incubator

Procedure:

-

Soil Preparation: Air-dry the soil sample to a consistent moisture level and sieve through a 2 mm mesh to ensure homogeneity.

-

Incubation Setup:

-

Weigh a known amount of soil (e.g., 20 g) into each incubation container.

-

Prepare a solution of N-Phuric (or urea and sulfuric acid) of a known concentration.

-

Add a specific volume of the N-Phuric solution to each soil sample to achieve the desired application rate and bring the soil to a predetermined moisture content (e.g., 60% of water holding capacity).

-

Include control samples with only deionized water added.

-

Seal the containers (e.g., with parafilm with a small pinhole for gas exchange) and place them in an incubator at a constant temperature (e.g., 25°C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), destructively sample a subset of the containers.

-

Immediately add 100 mL of 2 M KCl to each sampled container to extract urea and ammonium and to stop further enzymatic activity.

-

-

Analysis:

-

Data Calculation:

-

Calculate the concentration of urea remaining and ammonium produced at each time point.

-

Plot the concentration of urea versus time to determine the hydrolysis rate. The rate can be expressed as the percentage of applied urea hydrolyzed per unit of time.

-

Logical Relationships of Factors Influencing Hydrolysis

The interplay of various soil factors creates a complex system that dictates the rate of N-Phuric hydrolysis. The following diagram illustrates the logical relationships between these key factors.

Conclusion

The hydrolysis of N-Phuric is a multifaceted process governed by the intrinsic properties of the fertilizer and the complex environment of the soil. While the sulfuric acid component provides an initial acidic microsite that can influence the reaction pathway and reduce ammonia volatilization, the overall rate of urea breakdown is dictated by the soil's pH, texture, organic matter content, and cation exchange capacity. Understanding these interactions is paramount for optimizing the use of N-Phuric as a nitrogen fertilizer, ensuring efficient nutrient delivery to plants while minimizing environmental losses. Further research focusing directly on the hydrolysis kinetics of N-Phuric across a spectrum of soil types is warranted to refine application strategies and enhance its efficacy in diverse agricultural systems.

References

- 1. Understanding The Chemical Reactions of Urea in The Soil - TAINUO CHEMICAL [sinotainuo.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview - Nutrient Management Program - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [soils.ifas.ufl.edu]

- 5. Cation Exchange Capacity (CEC) - Summit Fertilizers [summitfertz.com.au]

- 6. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Corrosive Landscape: A Technical Guide to N-Phuric® Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for N-Phuric®, a urea-sulfuric acid-based product. While primarily utilized in agricultural applications, its acidic properties necessitate stringent safety measures in any laboratory setting. This document outlines the potential hazards, requisite personal protective equipment (PPE), emergency procedures, and proper storage and disposal methods to ensure a safe research environment.

Hazard Identification and Classification

N-Phuric® is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Inhalation of mists or vapors may cause respiratory irritation, and ingestion can be harmful.[1][2] It is crucial to understand the specific hazards associated with the formulation being used, as concentrations can vary.

Hazard Statement Summary:

| Hazard Statement | Description | Citations |

| H314 | Causes severe skin burns and eye damage. | [1] |

| H318 | Causes serious eye damage. | [1] |

| H303 | May be harmful if swallowed. | [1] |

| H333 | May be harmful if inhaled. | [1] |

| H335 | May cause respiratory irritation. | [1] |

NFPA & HMIS Hazard Ratings:

| Rating | NFPA | HMIS |

| Health | 3 | 3 |

| Flammability | 0 | 0 |

| Instability/Reactivity | 0 | 0 |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling N-Phuric®. This creates a critical barrier between the user and the chemical, minimizing the risk of exposure.

Recommended PPE:

| Equipment | Specification | Citations |

| Eye/Face Protection | Tight-sealing safety goggles and a face shield. | [2] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber), lab coat, apron, or coveralls. Wear boots to prevent skin contact. | [2][3] |

| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a MSHA/NIOSH-approved air-purifying respirator with appropriate cartridges is necessary. | [1][2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to prevent accidents and ensure the integrity of the product.

Handling:

-

Always handle N-Phuric® in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Use corrosion-resistant equipment, such as 316 stainless steel, for pumping or transferring.[3]

-

Never add water to acid; always add acid to water slowly.[4]

Storage:

-

Incompatible materials to avoid include strong acids and bases, oxidizing agents, hypochlorites, sulfides, and alkaline materials.[2][3] The product is also corrosive to 304 stainless steel and slightly corrosive to 316 stainless steel.[3]

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, immediate and appropriate action is critical. The following protocols outline the necessary steps for first aid and spill containment.

First Aid Measures

A detailed workflow for responding to different types of exposure is provided below.

Caption: First aid protocol for N-Phuric® exposure.

Detailed First Aid Protocols:

| Exposure Route | Protocol | Citations |

| Eye Contact | Immediately hold eye open and rinse slowly and gently with water for 15-20 minutes. If present, remove contact lenses after the first 5 minutes, then continue rinsing the eye. Immediately call a poison control center or doctor for treatment advice. | [1][2][3] |

| Skin Contact | Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. | [1][2][3] |

| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice. | [1][2][5] |

| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. DO NOT induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person. | [1][2][3] |

Spill Response

A logical workflow for managing a spill is outlined below.

Caption: Logical workflow for N-Phuric® spill response.

Spill Cleanup Protocol:

-

Evacuate and Secure: Immediately evacuate the spill area and prevent entry.[2]

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Don the appropriate personal protective equipment (PPE) as outlined in Section 2.

-

Containment: For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[1] For larger spills, contain the spill using inert, non-combustible absorbent materials like sand or dry earth.[2] Do not use combustible materials like sawdust.

-

Neutralization (for large spills): Cautiously neutralize the spill with a suitable agent such as soda ash or lime.

-

Collection: Carefully collect the absorbed material and place it into a designated, labeled, and corrosion-resistant container for disposal.[2] Never return spilled material to the original container.[1]

-

Decontamination: Thoroughly clean the spill surface with water to remove any residual contamination.[1][2]

-

Disposal: Dispose of the waste material in accordance with all applicable local, state, and federal regulations.[5][7]

Disposal Considerations

Proper disposal of N-Phuric® and its containers is essential to prevent environmental contamination.

-

Product Disposal: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[1][7]

-